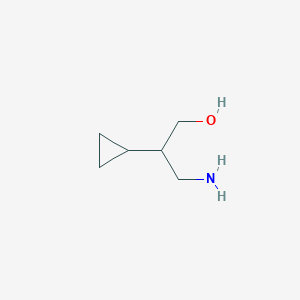

3-Amino-2-cyclopropylpropan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-cyclopropylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-3-6(4-8)5-1-2-5/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQISVXGEEYZTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314910-96-7 | |

| Record name | 3-amino-2-cyclopropylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3 Amino 2 Cyclopropylpropan 1 Ol and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis

The controlled synthesis of specific stereoisomers of 3-Amino-2-cyclopropylpropan-1-ol is paramount for its application in pharmaceuticals and other biologically active molecules. Researchers have employed a variety of techniques to achieve this, ranging from the use of chiral catalysts to biocatalytic methods and advanced separation technologies.

Chiral Catalyst Systems for Asymmetric Induction

Asymmetric induction using chiral catalysts is a powerful tool for establishing the desired stereochemistry during the synthesis of this compound. Both organocatalytic and metal-catalyzed approaches have been investigated to this end.

Chiral organocatalysts have emerged as a versatile and environmentally benign option for asymmetric synthesis. nih.gov These small organic molecules can effectively catalyze key bond-forming reactions, leading to the desired stereoisomers with high enantioselectivity. While specific examples for the direct synthesis of this compound using organocatalysis are not extensively documented in publicly available literature, the principles of asymmetric aminocatalysis and aldol reactions can be applied. For instance, proline and its derivatives are known to catalyze asymmetric aldol reactions, which could be a key step in constructing the carbon skeleton of the target molecule.

Transition metal complexes with chiral ligands are highly effective in a wide range of asymmetric transformations. For the synthesis of cyclopropane-containing amino alcohols, several metal-catalyzed reactions are of particular relevance.

Asymmetric Cyclopropanation: A key step in many synthetic routes is the creation of the cyclopropane (B1198618) ring. Chiral rhodium and ruthenium catalysts have been successfully employed for the asymmetric cyclopropanation of olefins. figshare.com For example, the reaction of an appropriate alkene precursor with a diazoacetate in the presence of a chiral dirhodium catalyst can yield a cyclopropyl (B3062369) ester with high enantioselectivity. This ester can then be further elaborated to the desired amino alcohol.

Asymmetric Hydrogenation and Transfer Hydrogenation: The reduction of a prochiral ketone or enamine intermediate is another critical step where metal catalysts can introduce chirality. Chiral ruthenium and rhodium complexes are well-known for their high efficiency and enantioselectivity in the hydrogenation of various functional groups.

| Catalyst Type | Reaction | Key Features |

| Chiral Rhodium Carbenoids | Asymmetric Cyclopropanation | High enantioselectivity in the formation of the cyclopropane ring. |

| Chiral Ruthenium Complexes | Asymmetric Hydrogenation | Effective for the stereoselective reduction of ketones and imines. |

| Chiral (Salen)Ru(II) Catalyst | Asymmetric Cyclopropanation | Used for the synthesis of trans-cyclopropyl β-amino acid derivatives. figshare.com |

Biocatalytic and Chemoenzymatic Pathways to Access Specific Stereoisomers

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Enzymes such as lipases, proteases, and reductases can be used to resolve racemic mixtures or to perform asymmetric transformations with high enantio- and diastereoselectivity.

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. For instance, a racemic mixture of a suitable precursor to this compound could be subjected to enzymatic acylation, where one enantiomer is selectively acylated, allowing for the separation of the two enantiomers. Chemoenzymatic approaches combine the advantages of both chemical and biological catalysis to achieve efficient synthesis of enantiomerically pure compounds. semanticscholar.org

Asymmetric Bioreduction: Ketoreductases can be employed for the asymmetric reduction of a ketone precursor to the corresponding chiral alcohol with high enantiomeric excess. This approach is particularly attractive due to the mild reaction conditions and high selectivity of enzymes.

Advanced Chromatographic Resolution Techniques for Enantiomeric Separation

In cases where asymmetric synthesis does not provide sufficient enantiomeric purity, or for the separation of diastereomers, advanced chromatographic techniques are indispensable. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.com Various types of CSPs are available, including polysaccharide-based, protein-based, and synthetic polymer-based columns. The choice of the CSP and the mobile phase is crucial for achieving optimal separation. mdpi.comnih.gov

Supercritical Fluid Chromatography (SFC): Chiral SFC is another effective technique for enantiomeric separation, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC.

| Technique | Principle | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. mdpi.com | High resolution, applicable to a wide range of compounds. mdpi.commdpi.com |

| Chiral SFC | Utilizes a supercritical fluid as the mobile phase with a chiral stationary phase. | Faster separations, lower environmental impact. |

Development of Novel Synthetic Routes and Reaction Cascades

Ring-Opening Reactions for Propanol (B110389) Backbone Formation

A powerful strategy for constructing the 1,3-amino alcohol motif involves the nucleophilic ring-opening of activated cyclopropanes. Donor-acceptor (D-A) cyclopropanes, which are substituted with both an electron-donating and an electron-withdrawing group, are particularly effective precursors. The inherent ring strain and polarization of the C-C bonds make them susceptible to cleavage by nucleophiles. researchgate.netsemanticscholar.orgrsc.orgacs.org

In this approach, a suitably substituted D-A cyclopropane can react with an amine nucleophile. The reaction is often catalyzed by a Lewis acid, which activates the cyclopropane ring towards nucleophilic attack. nih.gov This attack leads to the cleavage of a C-C bond, forming a 1,3-zwitterionic intermediate that, upon workup, yields a linear propane chain with the desired 1,3-difunctionalization pattern. For example, the reaction of a cyclopropane-1,1-dicarboxylate with an amine can establish the carbon backbone and introduce the nitrogen atom in a single step. Subsequent selective reduction of one of the ester groups would then furnish the primary alcohol, completing the this compound structure. The regioselectivity of the ring-opening is controlled by the electronic nature of the substituents on the cyclopropane ring. researchgate.netsemanticscholar.org

| Precursor Type | Nucleophile | Catalyst/Conditions | Key Outcome |

| Donor-Acceptor Cyclopropane | Primary or Secondary Amine | Lewis Acid (e.g., Sn(OTf)₂) or Brønsted Acid | Formation of 1,3-functionalized propane backbone |

| Nitro-substituted D-A Cyclopropane | Primary Aromatic Amine | Cs₂CO₃ in water | Access to β-enamino malonates |

| Cyclopropane dicarboxylate | Tosyl amide | Sn(OTf)₂ | 1,3-aminothiolation or 1,3-aminoselenation |

Stereocontrolled Cyclopropanation Strategies Involving Precursors

When the synthetic strategy involves forming the cyclopropane ring at a later stage, stereocontrolled cyclopropanation of a chiral precursor is paramount for accessing specific stereoisomers. Chiral allylic alcohols and amines are excellent precursors for this purpose. wiley-vch.de

The Simmons-Smith reaction and its variants are widely used for the diastereoselective cyclopropanation of allylic alcohols. wiley-vch.dechem-station.com The hydroxyl group of the chiral allylic alcohol can direct the zinc carbenoid reagent to one face of the double bond through chelation, leading to high levels of stereocontrol. wiley-vch.de For example, the cyclopropanation of an enantiomerically pure allylic alcohol can produce the corresponding cyclopropylmethanol with high diastereoselectivity. Similarly, allylic amines and their carbamate (B1207046) derivatives can be cyclopropanated with high diastereoselectivity. The choice of reagent can influence the stereochemical outcome; for instance, the Wittig-Furukawa reagent [Zn(CH₂I)₂] can lead to the syn-cyclopropane via chelation control, while Shi's reagent [CF₃CO₂ZnCH₂I] can favor the anti-product through steric control. rsc.orgresearchgate.net

More advanced biocatalytic methods, using engineered enzymes like myoglobin, have been developed for the highly stereoselective synthesis of the cyclopropane core of various drugs from styrene derivatives and diazo-reagents. rochester.edu These methods offer excellent diastereo- and enantioselectivity (up to 99.9% ee) and can be performed on a gram scale. rochester.edu

| Precursor | Reagent/Catalyst | Key Feature | Stereoselectivity |

| Chiral Allylic Alcohol | Simmons-Smith (Zn-Cu, CH₂I₂) | Hydroxyl-directed chelation | High syn-selectivity wiley-vch.de |

| Chiral Allylic Alcohol | Ti-TADDOLate catalyst | Chiral Lewis acid catalysis | High enantioselectivity (up to 96:4 er) acs.org |

| 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ or CF₃CO₂ZnCH₂I | Chelation control | Single syn-diastereoisomer rsc.org |

| 3-(N-tert-butoxycarbonylamino)cyclohexene | CF₃CO₂ZnCH₂I | Steric control | Exclusive anti-diastereoisomer rsc.org |

| Styrene derivative | Engineered Myoglobin catalyst | Biocatalytic carbene transfer | up to 99.9% de; 99.9% ee rochester.edu |

Selective Amination and Hydroxylation Methodologies

The introduction of the amino and hydroxyl groups can be achieved through various selective functionalization reactions. A common and effective method for synthesizing β-amino alcohols is the aminolysis of epoxides. mdpi.comacsgcipr.org A precursor such as a cyclopropyl-substituted epoxide can undergo regioselective ring-opening upon reaction with ammonia (B1221849) or a primary amine. This reaction, often catalyzed by a Lewis acid like YCl₃, directly installs the amino and hydroxyl groups on adjacent carbons. mdpi.com The regioselectivity of the attack (at the more or less substituted carbon of the epoxide) can be controlled by the choice of nucleophile and reaction conditions.

Alternatively, a Hofmann rearrangement of a bicyclic carbamate, derived from a cyclopropane precursor, can be used. This method allows for the synthesis of cyclopropane amino acids in an enantioenriched and diastereopure manner, which can then be reduced to the target amino alcohol. nih.govacs.org

Cascade Reactions and Hydrogen Borrowing Approaches

Cascade reactions, where multiple bond-forming events occur in a single operation, offer an efficient route to complex molecules like this compound. 20.210.105 Enzymatic cascades have been developed for the synthesis of chiral amino alcohols, for example, by combining dioxygenases for selective hydroxylation and decarboxylases. nih.govnih.gov A two-enzyme cascade has also been engineered to convert diols directly into amino alcohols under mild, aqueous conditions. rsc.orgornl.gov

The hydrogen borrowing (HB) concept provides another advanced synthetic route. nih.gov This methodology allows for the amination of alcohols using an amine nucleophile, catalyzed by a transition metal complex (e.g., iridium or ruthenium). The alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes condensation with the amine to form an imine or enamine. Subsequent reduction of this intermediate by the catalyst, which had "borrowed" the hydrogen, yields the final amine product. A hypothetical route to this compound could involve the selective amination of a cyclopropyl-substituted 1,3-diol using this approach. whiterose.ac.ukmdpi.com Furthermore, HB catalysis has been directly applied to the α-cyclopropanation of ketones, which could serve as precursors to the target amino alcohol after reductive amination. nih.gov

This compound as a Versatile Synthetic Intermediate

The unique structural features of this compound, combining a rigid cyclopropane ring with the versatile 1,3-amino alcohol functionality, make it a valuable building block in organic synthesis, particularly in medicinal chemistry.

Precursor in the Construction of Complex Cyclopropane-Containing Scaffolds

The this compound scaffold is an excellent starting point for creating more elaborate molecules containing a cyclopropane ring. The primary amine and alcohol groups serve as handles for a wide range of chemical transformations.

For instance, the amine can direct palladium-catalyzed C-H activation reactions. It has been shown that cyclopropylmethylamines can undergo enantioselective C-H arylation, allowing for the introduction of aryl groups onto the cyclopropane ring with high stereocontrol. acs.orgnih.govnih.gov This provides a direct method for synthesizing complex chiral cis-aryl-cyclopropylmethylamines. nih.gov

Furthermore, the amino alcohol can be transformed into other functional intermediates. Oxidation of the primary alcohol to a ketone yields a cyclopropyl ketone. These ketones are highly versatile and can be used to generate a diverse library of chiral cyclopropane scaffolds through reactions such as nucleophilic additions, enolate chemistry, and condensations to form novel heterocyclic systems. nih.gov

| Starting Scaffold | Reaction Type | Outcome |

| Cyclopropylmethylamine | Pd(II)-Catalyzed C-H Arylation | Synthesis of complex cis-aryl-cyclopropylmethylamines acs.orgnih.gov |

| Cyclopropyl Ketone (from oxidation) | Nucleophilic Addition | Tertiary α-cyclopropyl alcohols nih.gov |

| Cyclopropyl Ketone (from oxidation) | Double Condensation | Cyclopropane-containing quinoxalines nih.gov |

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral, optically pure building blocks are of immense importance in drug discovery and development. nih.gov The defined stereochemistry of enantiopure this compound makes it a valuable chiral building block for asymmetric synthesis.

The cyclopropane ring acts as a conformationally restricted bioisostere for other common chemical groups. Incorporating this rigid scaffold into larger molecules, such as peptides, can drastically influence their secondary structure and metabolic stability. nih.gov For example, cyclopropane-containing β-amino acids, which can be synthesized from this compound, are used to create peptidomimetics with fixed side-chain orientations. This conformational constraint can lead to enhanced receptor selectivity and biological activity. nih.gov The demand for such chiral synthons has driven the development of chemoenzymatic strategies to produce them in optically pure form, highlighting their value in the synthesis of new bioactive molecules and pharmaceuticals. nih.gov

Integration into Heterocyclic and Fused Ring Systems

The unique structural arrangement of this compound, featuring a primary amine, a primary alcohol, and a cyclopropyl group, makes it a valuable synthon for the construction of complex heterocyclic and fused ring systems. The inherent functionalities of this amino alcohol allow for a variety of cyclization strategies, leading to diverse molecular architectures that are of significant interest in medicinal chemistry and materials science. The cyclopropyl moiety often imparts conformational rigidity and unique metabolic stability to the resulting heterocyclic structures.

Formation of Saturated Heterocycles via Intramolecular Cyclization

One of the direct applications of vicinal amino alcohols like this compound is in the synthesis of saturated heterocycles such as oxazolines and piperidines. These reactions typically proceed through the activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amino group, or vice versa.

For instance, a general and efficient method for the synthesis of chiral oxazolines involves a dual-catalytic approach combining a photocatalyst with a chiral copper catalyst. nih.gov While this method has been demonstrated on a range of β-amino alcohols, its principles can be extended to the stereoisomers of this compound. The process involves the activation of the alcohol as an imidate, followed by a regio- and enantio-selective radical C-H amination, which ultimately leads to the formation of a chiral oxazoline ring. nih.gov Subsequent hydrolysis of the oxazoline can then release the enantioenriched β-amino alcohol. nih.gov

Furthermore, the selective cyclization of amino alcohols can be controlled to yield either cyclic amines or lactams. researchgate.net By employing specific catalytic systems, such as those based on ruthenium complexes, and adjusting reaction conditions, one can direct the intramolecular cyclization of substrates like this compound. For example, the addition of water can favor the formation of the corresponding cyclic amine, while the presence of a hydrogen acceptor like a ketone can promote the synthesis of the lactam. researchgate.net

Construction of Fused and Spiro-Heterocyclic Systems

The cyclopropyl group in this compound and its derivatives serves as a key element in the synthesis of more complex fused and spiro-heterocyclic systems. Methodologies have been developed for the preparation of spirocyclopropane-annelated heterocycles, which are compounds where the cyclopropane ring shares one carbon atom with another ring system.

A productive approach involves the Michael addition of binucleophilic reagents to activated cyclopropylideneacetates, followed by intramolecular ring closure. researchgate.net For example, the reaction of methyl 2-chloro-2-cyclopropylideneacetate with compounds like o-aminothiophenols can lead to the formation of spirocyclopropane-annelated 1,4-benzothiazines. researchgate.net Subsequent chemical transformations of these heterocyclic esters can be performed. For instance, reduction of a spirocyclopropane-annelated 1,4-benzoxazine carboxylate with a reducing agent like lithium aluminum hydride (LiAlH₄) can yield the corresponding β-amino alcohol, demonstrating a pathway to incorporate the amino alcohol motif within a more complex fused system. researchgate.net

The research findings for these transformations are summarized in the table below.

| Starting Material Class | Reagents/Conditions | Resulting Heterocyclic System | Key Transformation | Reference |

|---|---|---|---|---|

| Diene Amino Alcohol | Ring-Closing Metathesis (RCM) | Aminocycloheptenol | Formation of a seven-membered carbocyclic ring fused with an amino alcohol moiety. | nih.gov |

| β-Amino Alcohol | Ir photocatalyst, Chiral Cu catalyst, (+)-Camphoric acid, Pentane, 455 nm blue LED | Chiral Oxazoline | Stereoselective intramolecular C-H amination to form a five-membered heterocyclic ring. | nih.gov |

| α,ω-Amino-alcohol | Ruthenium-based catalyst, +/- Water or Ketone | Cyclic Amine or Lactam | Selective intramolecular cyclization controlled by additives. | researchgate.net |

| Methyl 2-chloro-2-cyclopropylideneacetate & o-aminothiophenols | Michael Addition / Intramolecular Nucleophilic Substitution | Spirocyclopropane-annelated 1,4-Benzothiazines | Construction of a fused heterocyclic system with a spiro-cyclopropane junction. | researchgate.net |

| Spirocyclopropane-annelated 1,4-Benzoxazinecarboxylate | LiAlH₄ | Spirocyclopropane-annelated β-Amino Alcohol | Reduction of an ester to an alcohol within a fused ring system. | researchgate.net |

Ring-Closing Metathesis for Macrocyclic Heterocycles

The presence of the cyclopropyl group can also be leveraged in more advanced synthetic strategies like ring-closing metathesis (RCM) to build larger heterocyclic structures. By introducing olefinic tethers onto the amino and alcohol functionalities of this compound, the resulting diene can undergo RCM to form macrocyclic compounds containing the cyclopropyl-amino alcohol core. An example of this approach has been demonstrated where a diene amino alcohol derivative underwent RCM to produce an aminocycloheptenol derivative in a 55% yield. nih.gov This strategy opens avenues for the synthesis of complex molecules with potential biological activities. nih.gov

The following table details the reactants and products of the aforementioned ring-closing metathesis reaction.

| Reactant | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| Diene Amino Alcohol 3eb | Ring-Closing Metathesis | Aminocycloheptenol derivative 6 | 55% | nih.gov |

Mechanistic Investigations and Reaction Dynamics of 3 Amino 2 Cyclopropylpropan 1 Ol Transformations

Elucidation of Complex Reaction Mechanisms

The chemical transformations of 3-Amino-2-cyclopropylpropan-1-ol are anticipated to involve a variety of complex reaction mechanisms, including nucleophilic additions and substitutions, redox transformations, and ring-expansion or rearrangement processes.

Studies on Nucleophilic Additions and Substitutions

The amino group of this compound can act as a nucleophile in various reactions. Nucleophilic addition reactions are fundamental in organic synthesis. academie-sciences.frbham.ac.uk For instance, the addition of amines to electrophilic species is a common method for forming carbon-nitrogen bonds. In the context of related compounds, nucleophilic additions to nitrones have been extensively studied as a route to 1,3-amino alcohols. academie-sciences.fracademie-sciences.fr Nitrones, when reacting with organometallic reagents, can yield hydroxylamines, which are precursors to amino alcohols. academie-sciences.fracademie-sciences.fr

Similarly, the hydroxyl group can participate in nucleophilic substitution reactions. While classical nucleophilic substitution on cyclopropyl (B3062369) systems is generally unfavorable due to the high s-character of the C-Br bond in cyclopropyl bromides, reactions can proceed through an elimination-addition pathway involving cyclopropene (B1174273) intermediates. researchgate.net

Table 1: Examples of Nucleophilic Reactions in Related Systems

| Reactant Type | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Nitrones | Organometallic reagents | Hydroxylamines (precursors to 1,3-amino alcohols) | academie-sciences.fracademie-sciences.fr |

| Halocyclopropanes | Alcohols | Cyclopropyl ethers (via elimination-addition) | researchgate.net |

Understanding Redox Transformations Involving the Compound

The primary alcohol and amino functionalities in this compound are susceptible to oxidation and reduction reactions. The oxidation of the primary alcohol could yield an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions. The amino group can also undergo oxidation.

Conversely, related aminopyrrolidin-2-ones can be transformed into N-substituted derivatives through reduction of an intermediate azomethine with sodium borohydride. researchgate.net This highlights the potential for redox chemistry at the nitrogen center.

Insights into Ring-Expansion and Rearrangement Processes

The presence of the strained cyclopropyl ring makes this compound a candidate for ring-opening and rearrangement reactions. Donor-acceptor cyclopropanes are known to undergo ring-opening reactions. researchgate.net For example, the reaction of 2-substituted cyclopropane-1,1-dicarboxylates with sulfonamides and N-(arylthio)succinimides, catalyzed by Sn(OTf)2, leads to ring-opened products. researchgate.net

Furthermore, diazotization of aminopyrrolidinones containing a spirocyclopropane fragment with sodium nitrite (B80452) in acetic acid results in the elimination of nitrogen and the formation of acetoxy or unsaturated derivatives through the stabilization of an intermediate carbocation. researchgate.net This suggests that if the amino group of this compound were converted to a good leaving group, similar carbocation-mediated rearrangements could occur, potentially leading to ring-expanded products.

Stereochemical Control and Conformational Analysis in Synthetic Pathways

The synthesis of specific stereoisomers of this compound would require careful control over the reaction conditions and reagents. The stereochemical outcome of reactions involving this molecule is influenced by the rigid cyclopropyl group and the stereocenters present.

Influence of Cyclopropyl Ring Strain on Reaction Pathways

The high ring strain of the cyclopropyl group significantly influences the reactivity of adjacent functional groups. This strain can be released during certain reactions, providing a thermodynamic driving force. For instance, in nucleophilic additions to cyclopropenes, the reaction can proceed with retention of the three-membered ring or involve ring-opening. researchgate.net The facial selectivity of nucleophilic attack on a cyclopropene is often dictated by the steric hindrance of the substituents on the ring. researchgate.net

Diastereoselectivity and Enantioselectivity in Product Formation

Achieving high levels of diastereoselectivity and enantioselectivity is a key challenge in the synthesis of complex molecules like this compound. In studies of nucleophilic additions to chiral nitrones, the stereochemical course of the reaction can be controlled. academie-sciences.fr For example, the diastereoselectivity of nucleophilic additions to α-aminonitrones can be influenced by the protecting groups on the amino functionality. academie-sciences.fr Diprotected nitrones have been observed to yield syn adducts, while monoprotected nitrones can lead to anti adducts. academie-sciences.fr

In the context of cyclopropane (B1198618) chemistry, the treatment of cyclopropylhalides with lithium amide has been shown to result in conjugate addition with poor diastereoselectivity. researchgate.net However, enantioselective domino ring-opening/cyclization reactions of cyclopropanes have been achieved using chiral catalysts. researchgate.net

Table 2: Factors Influencing Stereoselectivity in Related Syntheses

| Reaction Type | Influencing Factor | Stereochemical Outcome | Reference |

|---|---|---|---|

| Nucleophilic addition to α-aminonitrones | Protection of the α-amino group | Control of syn vs. anti diastereomers | academie-sciences.fr |

| Nucleophilic addition to cyclopropenes | Steric hindrance of substituents | Facial selectivity | researchgate.net |

Kinetic and Thermodynamic Studies of Key Reactions

Therefore, the presentation of data tables and detailed research findings on the kinetic and thermodynamic aspects of its key reactions is not possible at this time.

Advanced Spectroscopic and Structural Elucidation Studies of 3 Amino 2 Cyclopropylpropan 1 Ol and Its Derivatives

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For derivatives of 3-Amino-2-cyclopropylpropan-1-ol, one-dimensional and multi-dimensional NMR experiments provide a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms.

Multi-dimensional NMR techniques are critical for establishing the covalent framework of a molecule. These experiments reveal correlations between nuclei, allowing for a step-by-step assembly of the molecular structure.

COrrelation SpectroscopY (COSY): This proton-detected 2D experiment identifies protons that are J-coupled, typically through two or three bonds. sdsu.edu In a COSY spectrum of a this compound derivative, cross-peaks would confirm the connectivity between the protons on the propanol (B110389) backbone (H1, H2, and H3) and the protons of the cyclopropyl (B3062369) ring. For example, the methine proton at C2 would show correlations to the methylene (B1212753) protons at C1 and C3, as well as to the methine proton on the cyclopropyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons to which they are attached (¹J-coupling). sdsu.edu This is crucial for assigning the carbon chemical shifts. Each CH, CH₂, and CH₃ group in the molecule will produce a correlation peak, linking the proton and carbon chemical shifts.

The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for a representative derivative, N-Boc-(2R,3S)-3-amino-2-cyclopropylpropan-1-ol, which are essential for interpreting 2D NMR spectra.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1, H'-1 | 3.55-3.65 (m) | C-1: 64.5 |

| H-2 | 1.25-1.35 (m) | C-2: 40.8 |

| H-3, H'-3 | 3.10-3.25 (m) | C-3: 45.2 |

| Cyclopropyl-CH | 0.75-0.85 (m) | Cyclopropyl-CH: 12.5 |

| Cyclopropyl-CH₂ | 0.40-0.55 (m), 0.10-0.20 (m) | Cyclopropyl-CH₂: 4.2, 3.5 |

| Boc-C(CH₃)₃ | 1.45 (s) | Boc-C(CH₃)₃: 28.4, Boc-C=O: 156.0, Boc-C: 79.1 |

While 2D NMR confirms connectivity, determining the relative and absolute stereochemistry at the C2 and cyclopropyl attachment points requires more advanced techniques. The use of Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, can reveal through-space proximities between protons. These experiments are crucial for distinguishing between diastereomers by identifying which protons are on the same face of the molecule. For peptides and complex natural products, these through-space correlations are fundamental for determining the sequence and three-dimensional structure. u-tokyo.ac.jp

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. By diffracting X-rays off a single crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. For a chiral molecule like this compound, crystallographic analysis of a suitable derivative (often as a salt with a chiral acid or base) can unambiguously establish the R/S configuration at its stereocenters. This technique has been successfully used to determine the absolute configurations of complex molecules like diketopiperazines, which, like the subject compound, can exist as multiple stereoisomers. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and precision. nih.gov It is widely used for confirming the identity of synthesized compounds and for monitoring the progress of chemical reactions. In the synthesis of this compound derivatives, HRMS can be used to verify the mass of the product, often by observing the protonated molecule [M+H]⁺ in the gas phase. The high accuracy of the mass measurement allows for the confident determination of the molecular formula. For instance, the calculated exact mass can be compared to the observed mass to confirm the identity of the compound. nih.gov This technique is also invaluable in the analysis of complex mixtures, such as those from natural product extracts or metabolic studies. researchgate.net

| Ion | Calculated m/z | Observed m/z | Technique |

| [C₁₄H₁₆N₂O₂ + H]⁺ | 245.1285 | 245.1290 | ESI-HRMS nih.gov |

| [C₁₁H₁₈N₂O₂ + H]⁺ | 211.1441 | 211.1442 | ESI-HRMS nih.gov |

The data in this table is representative of small organic molecules and demonstrates the accuracy of HRMS.

Infrared and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are particularly useful for identifying the presence of specific functional groups and for monitoring their transformation during a chemical reaction.

In the context of this compound, IR and Raman spectroscopy can be used to track changes to the primary amine (-NH₂) and primary alcohol (-OH) groups. For example, the protection of the amine group with a tert-butoxycarbonyl (Boc) group would lead to the disappearance of the characteristic N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of a new N-H stretch for the carbamate (B1207046) (around 3300-3400 cm⁻¹) and a strong C=O stretch (around 1680-1700 cm⁻¹). researchgate.net

Studies on the related molecule 3-amino-1-propanol have shown that in the isolated state, the molecule exists in conformations that allow for intramolecular hydrogen bonding between the hydroxyl and amino groups. nih.govresearchgate.net In the liquid phase, intermolecular hydrogen bonding becomes more dominant. nih.gov These interactions can be observed through shifts in the O-H and N-H stretching frequencies in the IR and Raman spectra.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Primary Amine) | Stretching | 3300-3500 (two bands) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| N-H (Amine) | Scissoring | 1590-1650 |

| C-O (Alcohol) | Stretching | 1050-1260 |

| C=O (Carbamate) | Stretching | 1680-1700 |

Theoretical Chemistry and Computational Modeling Applied to 3 Amino 2 Cyclopropylpropan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a prominent tool for predicting the properties of molecules based on the spatial distribution of electrons.

DFT calculations can be employed to predict the reactivity and selectivity of 3-Amino-2-cyclopropylpropan-1-ol in various organic reactions. By calculating chemical reactivity descriptors, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. For instance, the Fukui function can be calculated to highlight regions of the molecule that are most susceptible to attack by different types of reagents. This allows for a theoretical prediction of how the molecule will behave in a reaction, guiding synthetic chemists in designing experiments.

A computational study could, for example, model the reaction of this compound with an acylating agent. The calculations would help determine whether the amino group or the hydroxyl group is more likely to be acylated, thus predicting the major product of the reaction.

Table 1: Hypothetical DFT-Calculated Reactivity Indices for this compound

| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Dual Descriptor (Δf) |

| N (Amino) | 0.25 | 0.05 | -0.20 |

| O (Hydroxyl) | 0.18 | 0.08 | -0.10 |

| C1 (CH2OH) | 0.05 | 0.12 | 0.07 |

| C2 (CH) | 0.03 | 0.09 | 0.06 |

| C3 (CH2NH2) | 0.06 | 0.15 | 0.09 |

The electronic structure of this compound can be thoroughly investigated using DFT. This includes the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Furthermore, DFT calculations can provide a detailed map of the electron density and electrostatic potential, revealing the distribution of charge across the molecule. This information is vital for understanding intermolecular interactions, as it highlights the electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, this would likely show a negative electrostatic potential around the nitrogen and oxygen atoms due to their lone pairs of electrons.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 10.6 eV |

| Dipole Moment | 2.3 D |

| Mulliken Atomic Charge on N | -0.65 |

| Mulliken Atomic Charge on O | -0.58 |

A significant application of DFT is the modeling of reaction mechanisms. By calculating the energies of reactants, products, and, crucially, the transition states that connect them, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which are fundamental to understanding reaction rates.

For a hypothetical intramolecular cyclization of this compound, DFT could be used to model the transition state structure and calculate its energy. This would reveal the energetic barrier to the reaction and provide insights into the feasibility of the process under different conditions.

Molecular Dynamics and Conformational Search Algorithms

Molecular dynamics (MD) simulations and conformational search algorithms are computational methods used to explore the dynamic behavior and preferred shapes of molecules.

This compound possesses rotational freedom around its single bonds, allowing it to adopt numerous conformations. Conformational search algorithms can systematically or stochastically explore the potential energy surface of the molecule to identify low-energy, stable conformations. The results of such a search would reveal the preferred three-dimensional structures of the molecule.

Molecular dynamics simulations can then be used to study the dynamic behavior of these conformations over time. mdpi.com MD simulations track the movements of atoms in a molecule, providing a picture of its flexibility and the transitions between different conformational states. These simulations can also be used to study how this compound interacts with solvent molecules, such as water, by modeling the formation and breaking of hydrogen bonds.

If this compound were to be investigated as a potential ligand for a biological receptor, computational docking and molecular dynamics simulations would be essential for predicting its binding mode. nih.gov Docking algorithms can predict the preferred orientation of the ligand within the receptor's binding site, while MD simulations can then be used to refine this binding pose and assess its stability. nih.gov

These simulations can provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govnih.gov For example, the amino and hydroxyl groups of this compound would be expected to form hydrogen bonds with polar residues in a binding pocket, while the cyclopropyl (B3062369) group might engage in hydrophobic interactions. nih.gov Understanding these binding mechanics is a critical step in the rational design of new molecules with potential therapeutic applications. nih.gov

Table 3: Hypothetical Key Intermolecular Interactions for this compound in a Receptor Binding Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue in Receptor |

| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine |

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Asparagine, Glutamine, Threonine |

| Cyclopropyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

Exploration of Biological Mechanisms and Research Applications of 3 Amino 2 Cyclopropylpropan 1 Ol Derivatives

Mechanistic Studies of Molecular Target Interactions

Derivatives of 3-Amino-2-cyclopropylpropan-1-ol are frequently employed as research tools to dissect the intricacies of molecular recognition at the active sites of enzymes and receptors. The constrained nature of the cyclopropane (B1198618) ring combined with the versatile chemistry of the amino alcohol group allows for the systematic modification and evaluation of structure-activity relationships (SAR).

Elucidation of Enzyme and Ion Channel Substrate Specificity and Inhibition Mechanisms

The synthesis of novel series of propanol (B110389) derivatives has been crucial in investigating inhibitors for various biological targets. For instance, a series of 3-amino-1-(5-indanyloxy)-2-propanol derivatives were synthesized and evaluated for their inhibitory effects on neuronal sodium (Na+) channels. These channels are critical in the pathophysiology of ischemic stroke.

Detailed pharmacological evaluation revealed that these derivatives exhibit potent blocking activity on Na+ channels. Specifically, certain compounds, such as one bearing a benzimidazole (B57391) moiety, displayed a high binding affinity for neurotoxin receptor site 2 of the Na+ channels. This finding suggests a "use-dependent" blocking mechanism, where the inhibitor preferentially binds to and blocks channels that are in a state of sustained depolarization, a condition prevalent during an ischemic event. This research not only highlights the therapeutic potential of such scaffolds but also demonstrates their utility in elucidating the specific conformational states of ion channels.

Investigation of Receptor Binding Affinities and Modulatory Effects (as a research tool)

The structural features of amino alcohol derivatives are pivotal in defining their binding affinity and selectivity for various receptors. The hydroxyl and amino groups serve as key hydrogen bonding donors and acceptors, while the cyclopropyl (B3062369) group can provide favorable hydrophobic interactions and conformational rigidity.

In a study investigating the role of a 3-hydroxy group in a series of epoxymorphinan derivatives, its presence was found to be crucial for high binding affinity at all three major opioid receptors (μ, κ, and δ). The removal of this hydroxyl group consistently led to a significant reduction in binding affinity, underscoring its critical role in the ligand-receptor interaction. These findings provide clear evidence that the 3-hydroxy group is a critical determinant for the affinity of these ligands. Such studies, which systematically modify a core scaffold, are essential for building detailed pharmacophore models and understanding the molecular determinants of receptor selectivity.

| Derivative Type | Target Receptor | Effect of 3-Hydroxy Group on Binding Affinity |

| Epoxymorphinan Derivatives | Opioid Receptors (μ, κ, δ) | Presence is crucial for high binding affinity |

| 3-Dehydroxy Analogues | Opioid Receptors (μ, κ, δ) | Significantly reduced binding affinity |

Immunomodulatory Pathway Research, e.g., Toll-like Receptor 8 (TLR-8) Modulation, utilizing derivatives as research probes

Derivatives containing amino-alkyl functionalities are potent modulators of the innate immune system, particularly through their interaction with Toll-like Receptors (TLRs). The this compound scaffold provides a basis for creating probes to study these pathways. Research into the structural evolution of TLR7 and TLR8 agonists has shown that small molecules with an amino group at the end of an alkyl chain are highly effective.

The terminal amino group is capable of extending into a specific pocket within the TLR8 ectodomain, forming critical hydrogen bond interactions with amino acid residues like glycine. This interaction is a key determinant of agonist activity. The structure-activity relationship (SAR) studies of these agonists reveal a strong dependency on the length and nature of the amino-alkyl substituent. For example, in certain series, activity increases with alkyl chain length up to a point, after which it declines. These derivatives serve as molecular probes to map the binding site of TLR8 and to understand the structural requirements for receptor activation, thereby facilitating the design of more potent and selective immunomodulators.

| Derivative Feature | Target | Key Interaction |

| Terminal Amino Group | TLR8 | Hydrogen bonding with Glycine 351 in the ectodomain |

| Alkyl Chain Length | TLR8 | Modulates binding affinity and agonist activity |

Role in Biomolecule Synthesis and Bioconjugation Chemistry

The chemical handles present in this compound—a primary amine and a primary alcohol—make it a versatile building block for the synthesis of more complex biomolecules and for bioconjugation applications.

Incorporation into Peptide and Peptidomimetic Scaffolds

The conformational constraint imparted by the cyclopropane ring is a highly sought-after feature in the design of peptidomimetics. Incorporating scaffolds like cis-2-amino-cyclopropane carboxylic acid, a close structural relative, into peptide chains can induce the formation of specific secondary structures such as β-turns and β-sheets. nih.gov This ability to pre-organize a peptide backbone into a desired conformation is critical for enhancing biological activity, improving metabolic stability, and increasing receptor selectivity. nih.gov The amino alcohol functionality of this compound offers a site for extending the peptide chain or for cyclization, providing a route to novel, conformationally restricted peptide analogues. nih.gov

Derivatization for the Development of Advanced Biological Probes and Tags

The development of advanced biological probes, such as fluorescent sensors, often relies on the strategic modification of small molecules that can interact with a biological target. The amino and hydroxyl groups of this compound are ideal sites for the attachment of fluorophores or other reporter tags. nih.gov

The design of fluorescent probes frequently employs mechanisms like Photoinduced Electron Transfer (PET), where the fluorescence of a reporter molecule is quenched or activated upon binding to an analyte. The amino group, in particular, can act as a PET quencher. mdpi.com By attaching a fluorophore to the this compound scaffold, a probe can be designed where the interaction of the amino group with a specific biological target modulates the PET process, leading to a measurable change in fluorescence. nih.govnih.gov This strategy allows for the creation of "turn-on" or "turn-off" fluorescent probes for detecting ions, enzymes, or other biomolecules in living cells. Furthermore, the scaffold can be functionalized with binding moieties, such as nitrilotriacetic acid (NTA) for his-tagged proteins or other specific ligands, to create highly targeted probes for bioimaging applications. mdpi.com

Advanced Analytical Methodologies in Biological Systems for Mechanistic Research

The cyclopropyl group, a key feature of this compound derivatives, imparts unique properties that can influence a compound's metabolic stability and pharmacological activity. hyphadiscovery.com To decipher these effects, scientists are turning to cutting-edge analytical strategies that can map the metabolic fate and molecular interactions of these complex molecules.

Metabolomic Profiling for Pathway Elucidation

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has emerged as a powerful tool for elucidating the biochemical pathways affected by drug candidates. mdpi.com By comparing the metabolic profiles of biological samples (such as plasma or urine) from treated and untreated subjects, researchers can identify changes in endogenous metabolite levels, offering clues about the compound's mechanism of action and potential off-target effects. nih.govfrontiersin.org

Untargeted metabolomics, in particular, provides a comprehensive snapshot of the metabolome. nih.gov This approach utilizes high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to detect and quantify thousands of metabolites simultaneously. frontiersin.org Subsequent statistical analysis and pathway mapping can then reveal which metabolic pathways are significantly perturbed by the introduction of a this compound derivative. nih.gov For instance, alterations in amino acid metabolism or lipid profiles could indicate interactions with specific enzymes or signaling pathways. nih.govmdpi.com

Table 1: Analytical Approaches in Metabolomic Profiling

| Analytical Technique | Description | Application in Mechanistic Research |

| LC-HRMS | Combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of mass spectrometry. | Enables the detection and identification of a wide range of metabolites in complex biological matrices, facilitating the discovery of biomarkers and perturbed pathways. nih.govfrontiersin.org |

| GC-MS | Gas chromatography-mass spectrometry is used for the analysis of volatile and semi-volatile compounds. | Complements LC-MS by providing information on different classes of metabolites, such as certain lipids and volatile organic compounds. mdpi.com |

| UPLC-Q-TOF/MS | Ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry offers high sensitivity and mass accuracy. | Allows for precise quantification and structural elucidation of metabolites, aiding in the identification of novel metabolic products of the drug derivative. mdpi.com |

Isotopic Labeling Strategies for Investigating Biological Transformations

To definitively trace the metabolic fate of a drug, scientists often employ isotopic labeling. nih.govnih.gov This powerful technique involves replacing one or more atoms in the drug molecule with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govnih.gov Since these isotopes are heavier than their naturally abundant counterparts, the labeled compound and its metabolites can be readily distinguished from endogenous molecules by mass spectrometry. nih.gov

This approach provides a clear and unambiguous way to track the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.gov For this compound derivatives, isotopic labeling can be instrumental in identifying all metabolic products, including those that may be formed in very small quantities. The cyclopropyl moiety itself can be a site of metabolic interest, and isotopic labeling can help determine if this ring system undergoes oxidation or ring-opening reactions. hyphadiscovery.comnih.gov

Table 2: Common Isotopes Used in Labeling Studies

| Isotope | Natural Abundance | Properties and Applications in Metabolic Research |

| Carbon-13 (¹³C) | ~1.1% | A stable isotope of carbon used to trace the carbon skeleton of a molecule through metabolic pathways. nih.gov |

| Deuterium (²H) | ~0.015% | A heavy isotope of hydrogen used to investigate metabolic processes, particularly C-H bond cleavage reactions. nih.gov |

| Nitrogen-15 (¹⁵N) | ~0.37% | A stable isotope of nitrogen used to study the metabolism of nitrogen-containing compounds like amines and amides. |

| Oxygen-18 (¹⁸O) | ~0.2% | A stable isotope of oxygen used to probe hydroxylation and other oxidative metabolic reactions. |

The combination of stable isotope labeling with high-resolution mass spectrometry allows for what is known as stable isotope tracing (SIT). frontiersin.org This method can be used to perform comparative metabolomics studies, where the labeled and unlabeled versions of the drug are administered, and the resulting metabolic profiles are compared. nih.gov This helps to differentiate drug-related metabolites from background noise and endogenous fluctuations, providing a highly accurate picture of the drug's biotransformation. frontiersin.orgyoutube.com

The insights gained from these advanced analytical methodologies are invaluable for guiding the design of new and improved derivatives of this compound. By understanding how these compounds are metabolized and what pathways they influence, medicinal chemists can make strategic modifications to enhance their therapeutic properties and minimize undesirable effects.

Future Research Directions and Unexplored Avenues for 3 Amino 2 Cyclopropylpropan 1 Ol

Development of Next-Generation Catalytic Systems for Sustainable Synthesis

The efficient and sustainable synthesis of chiral amino alcohols is a critical goal in modern chemistry. westlake.edu.cnfrontiersin.org Future research will likely focus on developing novel catalytic systems that can produce 3-Amino-2-cyclopropylpropan-1-ol and its analogs with high yield, stereoselectivity, and atom economy.

Current research into the synthesis of similar chiral β-amino alcohols provides a roadmap for these future developments. westlake.edu.cn For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful method for creating adjacent chiral centers. westlake.edu.cn Adapting such systems, which utilize a radical polar crossover strategy, could enable the modular synthesis of complex cyclopropyl-containing amino alcohols from readily available starting materials. westlake.edu.cn

Another promising direction involves biocatalysis. Engineered amine dehydrogenases (AmDHs) offer a green alternative to traditional chemical methods, using ammonia (B1221849) as the amino donor under mild conditions to produce enantiopure amino alcohols. frontiersin.org The development of AmDHs specifically tailored for substrates containing a cyclopropyl (B3062369) group could pave the way for the environmentally benign, large-scale production of this compound. frontiersin.org

Furthermore, multi-catalytic strategies combining photocatalysis with transition metal catalysis are breaking new ground. nih.gov An enantioselective radical C-H amination of alcohols, for example, uses an iridium photocatalyst to sensitize a chiral copper complex, enabling regio- and enantio-selective hydrogen atom transfer (HAT) to form chiral β-amino alcohols. nih.gov Applying this radical relay chaperone strategy to cyclopropyl-containing alcohols could provide a novel and efficient synthetic route.

| Catalytic System | Reaction Type | Potential Advantages for Sustainable Synthesis | Reference |

| Chromium (Cr) Catalysis | Asymmetric Cross Aza-Pinacol Couplings | Modular synthesis from accessible aldehydes and imines; precise control over stereochemistry. | westlake.edu.cn |

| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | Uses inexpensive ammonia; operates under mild conditions; high stereoselectivity; environmentally friendly. | frontiersin.org |

| Iridium (Ir) Photocatalyst with Copper (Cu) Catalyst | Radical C-H Amination | Accesses medicinally valuable chiral β-amino alcohols directly from alcohols; high regio- and enantioselectivity. | nih.gov |

| Tungstenooxaziridine Catalysis | Stereoselective Oxyamination of Alkenes | High efficiency and stereoselectivity for alkenes with diverse substitution patterns. | rsc.org |

Integration into High-Throughput Screening Libraries for Mechanistic Biological Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of vast compound libraries to identify "hits" that modulate a biological target. nih.govyoutube.com The cyclopropyl ring is a highly valued motif in medicinal chemistry, known to enhance potency, improve metabolic stability, and provide conformational rigidity. acs.org These features make this compound and its derivatives prime candidates for inclusion in HTS libraries.

The process involves creating diverse collections of small molecules that are then tested against specific disease targets using automated, robotic systems. youtube.com By integrating this compound into these libraries, researchers can explore its potential bioactivity across a wide range of targets, such as enzymes and receptors. nih.gov The presence of both hydrogen bond donor (amine, alcohol) and acceptor (amine, alcohol) functionalities, combined with the unique spatial arrangement imposed by the cyclopropyl group, could lead to novel interactions with biological macromolecules.

A key future direction is the creation of focused screening libraries composed of various cyclopropane-containing scaffolds. nih.gov Such libraries would enable systematic exploration of the structure-activity relationship (SAR) of the cyclopropyl motif in different molecular contexts. Identifying an initial hit, like the influenza A virus replication inhibitor found through a phenotypic HTS, can serve as the starting point for extensive medicinal chemistry optimization. acs.org The integration of this compound into these efforts could uncover new therapeutic starting points for a multitude of diseases.

Novel Derivatization Strategies for Advanced Materials and Functional Molecules

The chemical versatility of this compound makes it an excellent scaffold for developing novel functional molecules and advanced materials. Future research will focus on exploiting its reactive sites—the primary amine and the primary alcohol—to synthesize a diverse array of derivatives.

One underexplored avenue is the conversion of the amino alcohol moiety into other functional structures. For example, a one-pot cyclodehydration process can transform amino alcohols into cyclic amines, which are prevalent structures in pharmaceuticals. orgsyn.org Applying this to derivatives of this compound could generate a family of novel cyclopropyl-substituted cyclic amines.

Another strategy involves leveraging the compound as a bifunctional building block. The amine can be used in amidation reactions to form amides, while the alcohol can undergo oxidation or etherification. nih.gov For example, research on similar scaffolds has shown that cyclopropyl carboxylates can be readily converted to a series of amides using HATU-promoted reactions. nih.gov Similarly, the alcohol group can be a handle for introducing other molecular fragments, potentially leading to new materials with unique properties. The synthesis of amino-modified derivatives of natural products like perillyl alcohol has been shown to enhance biological activity, a strategy that could be applied here to create potent bioactive molecules. nih.gov

| Functional Group | Derivatization Strategy | Resulting Structure | Potential Application |

| Amino Alcohol | Cyclodehydration | Cyclic Amine | Pharmaceuticals |

| Amine | Amidation (e.g., with HATU) | Amide | Bioactive Molecules, Polymers |

| Alcohol | Oxidation | Aldehyde/Carboxylic Acid | Synthetic Intermediates |

| Alcohol | Etherification | Ether | Functional Materials |

Computational Design and Optimization of Derivatives with Tunable Properties

Computational chemistry and machine learning are poised to accelerate the discovery of new molecules with tailored functions. Future research on this compound will heavily rely on these in silico tools to design and optimize its derivatives before their physical synthesis.

Machine learning frameworks, such as Query-based Molecule Optimization (QMO), can be used to navigate the chemical space around the core scaffold of this compound. arxiv.org By starting with the base molecule, these algorithms can suggest structural modifications to enhance desired properties like drug-likeness, solubility, or binding affinity to a specific protein target, while maintaining structural similarity. arxiv.org

The cyclopropyl group itself offers an interesting parameter for computational tuning. Its unique electronic properties and ability to restrict conformations can be modeled to predict how it will influence molecular behavior. acs.org For example, computational studies can predict how derivatization will alter the pKa of the amine, the molecule's permeability across biological membranes, or its metabolic stability. acs.orgacs.org This predictive power allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources. By combining computational design with the derivatization strategies mentioned previously, researchers can efficiently develop advanced materials and functional molecules with finely tuned properties for specific applications.

Q & A

Q. What synthetic strategies are effective for preparing 3-Amino-2-cyclopropylpropan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of amino alcohols often involves hydrogenation of nitriles or reductive amination. For cyclopropyl-substituted derivatives, a multi-step approach may be required. For example, cyclopropane ring formation via Simmons-Smith reactions followed by functional group modifications (e.g., epoxide opening with ammonia) could yield the target compound . Optimization of solvent polarity (e.g., ethanol vs. methanol) and temperature (20–60°C) is critical to minimize side reactions (e.g., over-reduction or ring-opening). Evidence from analogous compounds suggests yields improve with controlled stoichiometry of ammonia and inert atmospheres .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclopropyl moiety (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and hydroxyl/amine proton environments .

- HPLC-MS : Reverse-phase chromatography with polar modifiers (e.g., 0.1% formic acid) resolves enantiomers and detects impurities. MS fragmentation patterns validate molecular weight (e.g., m/z ~145 for C₆H₁₃NO) .

- Polarimetry : Essential for determining enantiomeric excess if chirality is introduced during synthesis .

Advanced Research Questions

Q. How does the cyclopropyl group impact the compound’s chemical reactivity compared to methyl or aryl analogs?

- Methodological Answer : The cyclopropyl group introduces steric strain and electron-withdrawing effects, altering reactivity:

- Steric Effects : Hinders nucleophilic substitution at the β-carbon but stabilizes transition states in ring-opening reactions (e.g., acid-catalyzed hydrolysis) .

- Electronic Effects : The strained ring enhances hydrogen-bonding capacity of the hydroxyl group, influencing solubility and biological interactions. Computational studies (DFT) can model these effects by comparing charge distribution with methyl/aryl analogs .

- Experimental Validation : Compare reaction rates in esterification or oxidation with control compounds (e.g., 3-Amino-2-methylpropan-1-ol) to quantify steric/electronic contributions .

Q. How can researchers resolve contradictions in reported bioactivity data for amino alcohol derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Purity : Impurities (e.g., residual solvents or diastereomers) skew bioassays. Validate purity via HPLC and NMR before testing .

- Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line specificity affect results. For example, antimalarial activity of amino alcohols is pH-dependent due to protonation of the amine group .

- Structural Confirmation : Misassignment of stereochemistry (e.g., R vs. S enantiomers) can lead to false conclusions. Use chiral chromatography and single-crystal XRD to confirm configuration .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model binding to receptors (e.g., G-protein-coupled receptors). The cyclopropyl group’s rigidity may enhance binding entropy .

- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation effects on hydroxyl group interactions) .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data from analogs to predict ADMET properties .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to introduce chirality at the amino group .

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) can separate enantiomers. For example, Candida antarctica lipase selectively acetylates the R-enantiomer .

- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., Evans oxazolidinone) during cyclopropane formation, followed by cleavage .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Replication : Reproduce experiments using standardized conditions (e.g., 1M HCl, 25°C) and monitor degradation via LC-MS.

- Mechanistic Studies : Probe ring-opening pathways (e.g., formation of allylic amines) using isotopic labeling (¹³C NMR) to track bond cleavage .

- Literature Meta-Analysis : Compare solvent systems (aqueous vs. anhydrous HCl) and purity levels across studies to identify confounding variables .

Experimental Design Considerations

Q. What precautions are critical when handling this compound in biological assays?

- Methodological Answer :

- Solubility : Pre-dissolve in DMSO (<1% v/v) to avoid precipitation in aqueous media, which alters effective concentration .

- Stability : Store at -20°C under argon to prevent oxidation of the amine group. Monitor degradation via TLC weekly .

- Toxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) prior to in vivo studies to assess cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.